molecular formula C22H26ClNO4S B11591360 3-butoxy-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

3-butoxy-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

Cat. No.: B11591360
M. Wt: 436.0 g/mol
InChI Key: ZZDSGDYDDZIVTE-UHFFFAOYSA-N
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Description

3-butoxy-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound features a complex structure with multiple functional groups, making it a subject of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butoxy-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the core benzamide structure, followed by the introduction of the butoxy group, the chlorobenzyl group, and the dioxidotetrahydrothiophenyl group. Common reagents used in these reactions include butyl alcohol, chlorobenzyl chloride, and tetrahydrothiophene dioxide. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-butoxy-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of products with different functional groups.

Scientific Research Applications

    Chemistry: As a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigating its biological activity and potential as a therapeutic agent.

    Medicine: Exploring its pharmacological properties and potential use in drug development.

Mechanism of Action

The mechanism of action of 3-butoxy-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide would depend on its specific biological or chemical activity. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and triggering specific cellular pathways. Detailed studies would be required to elucidate the exact mechanism and identify the key molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-butoxy-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide may include other benzamide derivatives with different substituents. Examples include:

  • N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
  • 3-butoxy-N-(3-chlorobenzyl)benzamide
  • N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C22H26ClNO4S

Molecular Weight

436.0 g/mol

IUPAC Name

3-butoxy-N-[(3-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)benzamide

InChI

InChI=1S/C22H26ClNO4S/c1-2-3-11-28-21-9-5-7-18(14-21)22(25)24(20-10-12-29(26,27)16-20)15-17-6-4-8-19(23)13-17/h4-9,13-14,20H,2-3,10-12,15-16H2,1H3

InChI Key

ZZDSGDYDDZIVTE-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)N(CC2=CC(=CC=C2)Cl)C3CCS(=O)(=O)C3

Origin of Product

United States

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